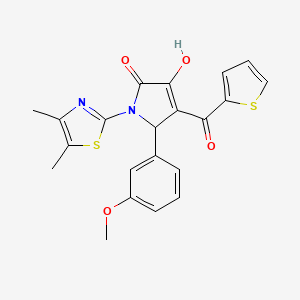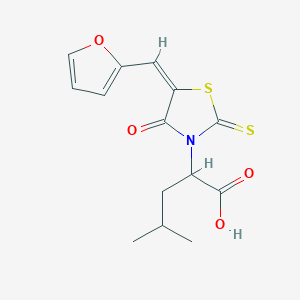![molecular formula C17H22N4O6S B2428326 methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate CAS No. 2097857-33-3](/img/structure/B2428326.png)
methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate is a synthetic organic compound notable for its applications in various scientific fields It's characterized by a complex molecular structure that includes methoxy groups, a benzoate ester, a pyrrolidinyl sulfonyl group, and a triazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate typically involves multistep organic reactions:
Esterification: : Starting with the benzoic acid derivative, esterification can be carried out using methanol and an acid catalyst to form the methyl ester.
Sulfonylation: : Introduction of the sulfonyl group typically involves reaction with a sulfonyl chloride in the presence of a base, like triethylamine.
Formation of Triazole: : The triazole ring is usually synthesized via a click chemistry reaction, typically using azide and alkyne precursors under copper(I)-catalyzed conditions.
Methoxymethyl Protection: : Methoxymethyl groups are introduced by reacting with chloromethyl methyl ether in the presence of a base.
Industrial Production Methods
For industrial-scale production, the process would need optimization for yield, purity, and cost-efficiency:
Batch Processing: : Each step is carried out sequentially in large reactors with careful control of temperature, pH, and solvent.
Flow Chemistry: : Using continuous flow reactors to enhance reaction efficiency, reduce waste, and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methoxy groups, to form corresponding aldehydes or acids.
Reduction: : Reduction reactions may target the triazole or sulfonyl groups under specific conditions, altering the compound's reactivity and properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the benzoate ester or triazole moiety.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide under acidic or neutral conditions.
Reduction: : Using reducing agents like lithium aluminium hydride (LAH) or hydrogenation with palladium catalysts.
Substitution: : Using nucleophiles like ammonia or amines under basic conditions for nucleophilic substitution reactions.
Major Products
Oxidation: : Formation of benzoic acids or aldehydes.
Reduction: : Formation of simpler alcohols or amines.
Substitution: : Introduction of new functional groups at reactive sites on the molecule.
Aplicaciones Científicas De Investigación
Chemistry
Catalyst Design: : Used as a ligand in organometallic chemistry for the development of new catalysts.
Material Science: : Precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: : Potential inhibitor for certain enzymes due to its complex structure and reactive sites.
Probe Development: : Utilized in the design of chemical probes for biological imaging and diagnostics.
Medicine
Drug Development: : Investigation as a lead compound for novel pharmaceuticals targeting various diseases.
Therapeutic Agents: : Potential use in designing drugs with anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry
Polymer Synthesis: : Component in the synthesis of specialized polymers with unique properties.
Coating and Paints: : Used in developing high-performance coatings and paints with enhanced durability and chemical resistance.
Mecanismo De Acción
The mechanism by which this compound exerts its effects varies depending on its application:
Molecular Targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: : Modulates signaling pathways within cells, potentially influencing gene expression, cellular proliferation, or apoptosis.
Comparación Con Compuestos Similares
Unique Features
Functional Diversity: : Presence of multiple reactive groups (methoxy, sulfonyl, triazole) provides unique reactivity compared to simpler analogs.
Structural Complexity: : Offers a versatile scaffold for further derivatization and study.
Similar Compounds
Methyl 4-methoxybenzoate: : Lacks the sulfonyl and triazole groups, hence less complex and less reactive.
4-Methoxybenzenesulfonyl Chloride: : Contains the sulfonyl group but not the ester or triazole, offering different reactivity and application scope.
This detailed exploration highlights the synthetic routes, chemical properties, and diverse applications of methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate. It's a fascinating compound with broad scientific and industrial relevance.
Propiedades
IUPAC Name |
methyl 4-methoxy-3-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S/c1-25-11-13-9-21(19-18-13)14-6-7-20(10-14)28(23,24)16-8-12(17(22)27-3)4-5-15(16)26-2/h4-5,8-9,14H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCLSOZXSHAOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2428245.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2428246.png)
![2-(methylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2428247.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1-naphthamide hydrochloride](/img/structure/B2428252.png)





![N-[4-(acetylamino)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2428264.png)
![methyl 2-[4-(dimethylsulfamoyl)-2,5-dimethylfuran-3-amido]benzoate](/img/structure/B2428266.png)
